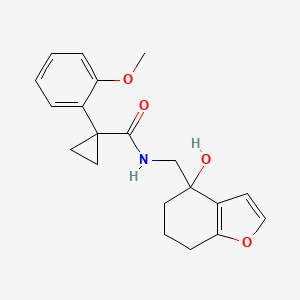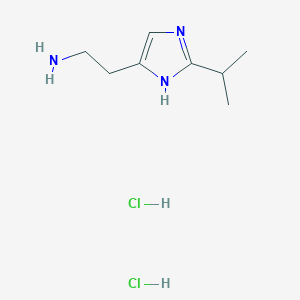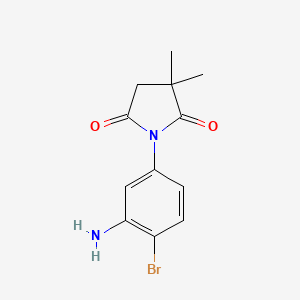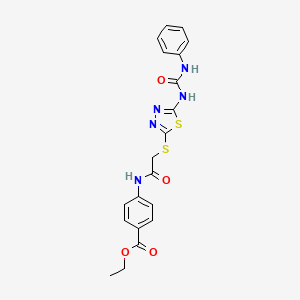
Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound. It belongs to the thiadiazole family, characterized by the presence of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This compound displays a variety of chemical properties due to its unique molecular structure, making it of interest in fields such as medicinal chemistry, biochemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Synthesis of 5-(3-phenylureido)-1,3,4-thiadiazole: Starting with phenylisothiocyanate and thiosemicarbazide, these reactants undergo cyclization to form the thiadiazole ring.
Attachment of the acetamido group: The synthesized thiadiazole intermediate is then reacted with bromoacetic acid to introduce the thioacetamido group.
Esterification: Finally, the resultant intermediate is esterified using ethanol and an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production may utilize continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalysts, solvents, and purification methods are selected to ensure high efficiency and purity of the final product.
化学反应分析
Types of Reactions: Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can participate in various types of chemical reactions:
Oxidation: Can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur using hydrogenation with palladium catalysts.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the thiadiazole ring and urea moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: New compounds with varied substituents on the thiadiazole ring.
科学研究应用
Chemistry: In chemical research, this compound is used as a building block for designing new molecules with desired properties, especially in the synthesis of heterocyclic compounds.
Biology: Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological macromolecules to develop new therapeutic agents.
Medicine: The compound's structure allows it to bind to specific biological targets, making it a candidate for drug development
Industry: In the materials science industry, it can be utilized as a precursor for creating new materials with unique electronic or optical properties.
作用机制
The compound exerts its effects through various mechanisms, depending on the context of its use:
Biological Mechanism: Inhibits or activates enzymes by binding to their active sites, disrupting their normal function.
Molecular Targets: Specific proteins or nucleic acids that it interacts with to exert its therapeutic effects.
Pathways: Modulates pathways involved in cell signaling, growth, and apoptosis.
相似化合物的比较
When compared with other thiadiazole derivatives, Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate showcases unique properties:
Similar Compounds: 5-(3-phenylureido)-1,3,4-thiadiazole, 4-amino-5-(3-phenylureido)-1,3,4-thiadiazole.
Uniqueness: Its specific functional groups (ureido, acetamido, and benzoate ester) contribute to its distinct chemical reactivity and biological activity.
Each step in its synthesis, reaction capabilities, and diverse applications underscores the compound's significance in various scientific and industrial domains. This detailed analysis highlights its potential and versatility in advancing knowledge and technology.
属性
IUPAC Name |
ethyl 4-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S2/c1-2-29-17(27)13-8-10-15(11-9-13)21-16(26)12-30-20-25-24-19(31-20)23-18(28)22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,26)(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTCSDRBPDXLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


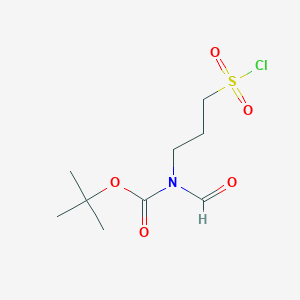
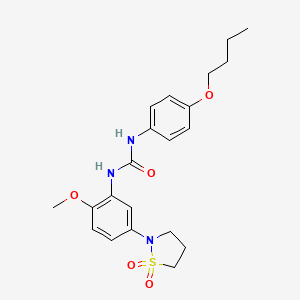
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2884928.png)

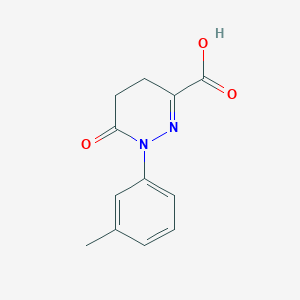
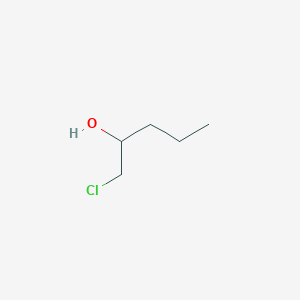

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2884934.png)
